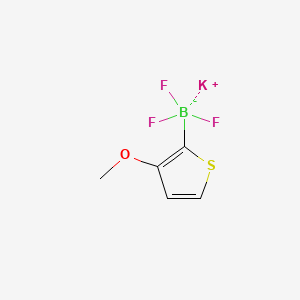
2-(4-(Benzyloxy)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a benzyloxy group, a chlorine atom on the phenyl ring, and a dioxaborolane moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Bromination and Benzyl Protection: Starting from 4-chlorophenol, the compound undergoes bromination followed by benzyl protection to form 4-(benzyloxy)-3-chlorophenol.
Formation of Dioxaborolane: The protected phenol is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to form the desired dioxaborolane derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or ketones.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Benzylic alcohols or ketones.
Reduction: Dechlorinated or hydroxylated derivatives.
Substitution: Aryl amines or thiophenols.
Scientific Research Applications
2-(4-(Benzyloxy)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, such as kinases and proteases, by forming covalent bonds with active site residues.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: A related compound with similar benzyloxy and phenyl groups but different functional groups.
2-(4-(Benzyloxy)-5-hydroxyphenyl)benzothiazole: Another compound with a benzyloxy group and additional functional groups, used in medicinal chemistry.
Uniqueness
2-(4-(Benzyloxy)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of a benzyloxy group, a chlorine atom, and a dioxaborolane moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-(3-chloro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-10-11-17(16(21)12-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQHCZGWQVSJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione](/img/structure/B15297847.png)
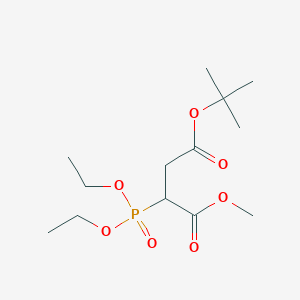
![Tert-butyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15297851.png)

![2-amino-3H,4H,6H,7H-5lambda6-thiopyrano[3,4-d]imidazole-5,5-dionehydrochloride](/img/structure/B15297881.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[3.1.1]heptane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15297887.png)

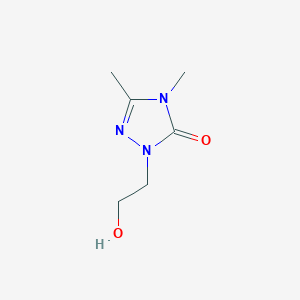
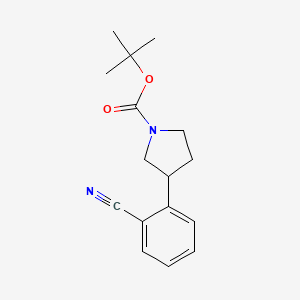
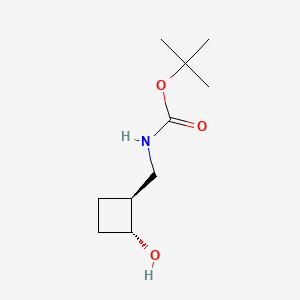
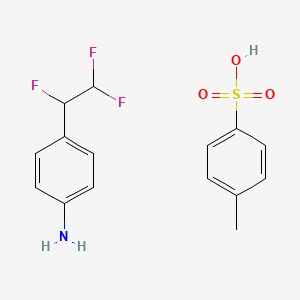

![2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B15297936.png)
